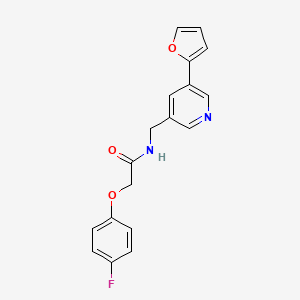

![molecular formula C8H16N6O4 B2852067 1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol CAS No. 2052281-67-9](/img/structure/B2852067.png)

1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

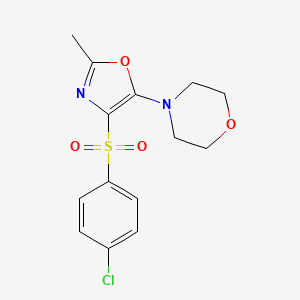

“1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol” is a chemical compound with the molecular formula C8H16N6O4. It is a type of azide-containing reagent .

Chemical Reactions Analysis

Azide-containing compounds like 3-Azido-1-propanol are utilized in Strain-Promoted Azide-Alkyne Cycloaddition reactions (SPAAC). This enables selective and copper-free click chemistry modifications of biomolecules .Applications De Recherche Scientifique

Peptide Synthesis and Drug Development

- Peptide Modification : Azido groups serve as vital components in the modification of peptides, enabling the incorporation of 1H-[1,2,3]-triazoles into peptide backbones or side chains through copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is compatible with solid-phase peptide synthesis, highlighting the potential utility of azido alcohols in peptide engineering and drug development (Tornøe, Christensen, & Meldal, 2002).

Material Science

- Energetic Materials Synthesis : Azido esters, closely related to azido alcohols, are synthesized for applications in energetic materials. These compounds exhibit stability up to 180°C and have glass transition temperatures below freezing, indicating their potential use in propellants and explosives (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Polymer Chemistry

- Polymer Functionalization : Azido groups play a crucial role in the direct synthesis of α-azido, ω-hydroxypolyethers by monomer-activated anionic polymerization. The introduction of azido functions enables further chemical modifications, offering pathways to design functional polymers with specific properties (Gervais, Labbé, Carlotti, & Deffieux, 2009).

Fluorescent Molecules Synthesis

- Fluorescent Molecules : The regio- and stereoselective homocoupling of γ-arylated tert-propargyl alcohols, potentially including azido alcohols, leads to fluorescent dihydrofuran derivatives. This application is significant in the synthesis of fluorescent probes and materials for optical applications (Funayama, Satoh, & Miura, 2005).

Antifungal Agents

- Antifungal Compounds : A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from azido alcohol precursors, have shown high activity against Candida spp., indicating the potential of azido alcohols in developing new antifungal agents (Zambrano-Huerta et al., 2019).

Bioconjugation and Drug Delivery

- Drug Delivery Systems : Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, potentially derived from azido alcohols, are synthesized for "click" conjugation, demonstrating their utility in creating drug delivery systems that can be precisely targeted and controlled (Hiki & Kataoka, 2007).

Propriétés

IUPAC Name |

1-azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6O4/c9-13-11-3-7(15)5-17-1-2-18-6-8(16)4-12-14-10/h7-8,15-16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTUQTMLVJKHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CN=[N+]=[N-])O)OCC(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

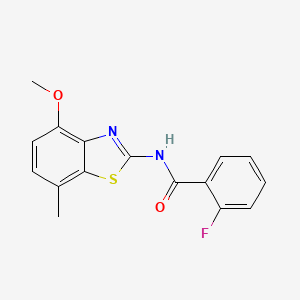

![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)

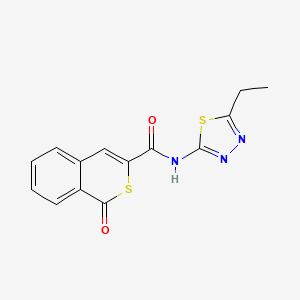

![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)

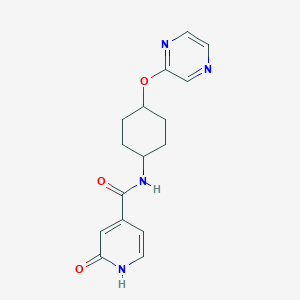

![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)

![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)